
1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine is a compound belonging to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine typically involves the formation of the thiazole ring followed by the introduction of the methoxymethyl and N-methylmethanamine groups. One common method involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazole ring. Subsequent functionalization steps introduce the methoxymethyl and N-methylmethanamine groups .
Industrial Production Methods
Industrial production of thiazole derivatives often employs microwave-assisted synthesis and other advanced techniques to enhance yield and reduce reaction times. These methods are scalable and can be optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms in the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers
Mecanismo De Acción
The mechanism of action of 1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring
Uniqueness
1-(2-(Methoxymethyl)thiazol-4-yl)-N-methylmethanamine is unique due to its specific functional groups, which confer distinct chemical and biological properties. The methoxymethyl and N-methylmethanamine groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H12N2OS |
|---|---|
Peso molecular |
172.25 g/mol |
Nombre IUPAC |
1-[2-(methoxymethyl)-1,3-thiazol-4-yl]-N-methylmethanamine |
InChI |
InChI=1S/C7H12N2OS/c1-8-3-6-5-11-7(9-6)4-10-2/h5,8H,3-4H2,1-2H3 |
Clave InChI |
VTSAAELCLTVSEK-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CSC(=N1)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


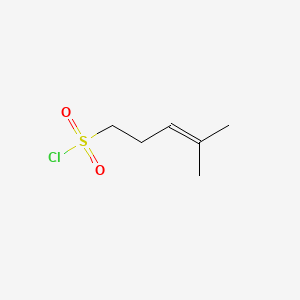
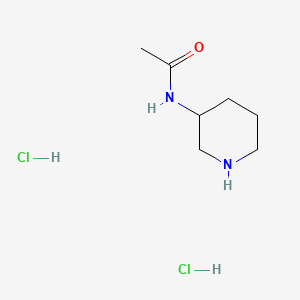

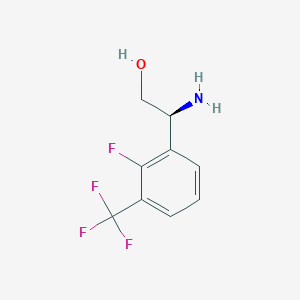

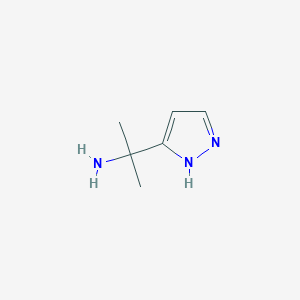

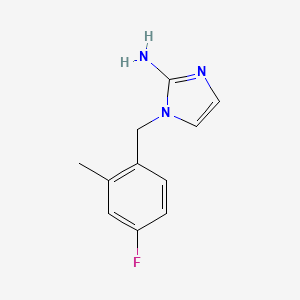
![7-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13524776.png)
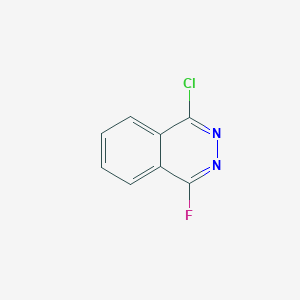
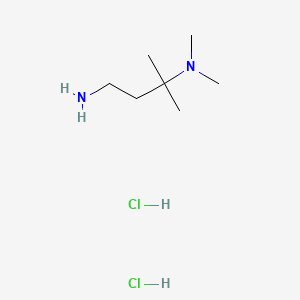
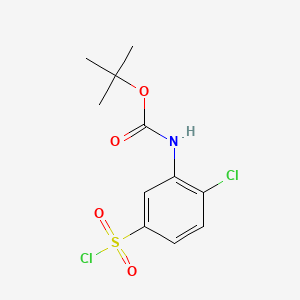
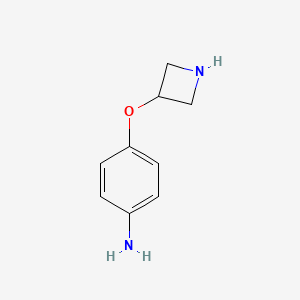
![{octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13524796.png)
